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Compound of Interest

Compound Name: Iforrestine

Cat. No.: B15417809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(+)-Iforrestine is a cardiotoxic natural product isolated from the Western Australian native

shrub Isotropis forrestii. Its low natural abundance necessitates a synthetic approach to enable

further study of its biological activity. This guide provides a comparative analysis of the

synthetic strategies toward (+)-Iforrestine, based on the key retrosynthetic disconnections that

have been explored. The primary challenge in the synthesis of Iforrestine lies in the

stereocontrolled construction of its complex tetracyclic core, which includes a substituted

aromatic unit and a functionalized piperidine ring system.

Retrosynthetic Analysis and Key Fragments
The general retrosynthetic strategy for (+)-Iforrestine identifies two key building blocks: a

substituted aromatic precursor and a chiral L-pipecolic acid derivative.[1] The assembly of

these fragments, followed by cyclization, constitutes the core of the synthetic challenge. This

analysis focuses on the different approaches developed for the synthesis of these crucial

intermediates.

Comparison of Synthetic Routes for the Aromatic
Precursor
Two primary strategies have been investigated for the synthesis of the functionalized aromatic

core of Iforrestine. These routes differ in the key bond-forming step used to construct the
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nitrogen-containing heterocyclic ring fused to the aromatic system.

Feature
Route 1: N-Insertion
Strategy

Route 2: C-Insertion
Strategy

Key Reaction
N-insertion into a trisubstituted

aromatic compound.

C-insertion into a suitably

substituted aromatic substrate.

Starting Materials

Trisubstituted aromatic

compounds (e.g., structure 8 in

the source material).[1]

Suitably substituted aromatic

substrates (e.g., structures 9 or

10 in the source material).[1]

Reported Efficiency

Described as "efficiently

generated". Specific yields are

not provided in the source

material.[1]

Described as "efficiently

generated". Specific yields are

not provided in the source

material.[1]

Advantages
Potentially convergent

approach.

May offer alternative

regiochemical control.

Challenges
Control of regioselectivity

during N-insertion.

Potential for side reactions and

control of cyclization.

Synthesis of the L-Pipecolic Acid Fragment
A significant portion of the synthetic effort has been directed towards the asymmetric synthesis

of the L-pipecolic acid moiety. The developed methodology utilizes a glycine enolate template

to introduce the required stereochemistry and functionality.
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Feature Glycine Enolate Alkylation Route

Key Reaction
Alkylation of a glycine enolate template followed

by cyclization/deprotection.[1]

Starting Materials
Glycine enolate template (structure 11 in the

source material).[1]

Key Intermediates
Alkylated template (structure 12 in the source

material).[1]

Reported Efficiency

Alkylation reported to proceed in "excellent

chemical and diastereomeric yield". The

cyclization/deprotection step generates the

desired amino acid. Specific overall yields are

not provided.[1]

Advantages
High diastereoselectivity reported for the key

alkylation step.[1]

Challenges
Synthesis of the chiral glycine enolate template.

Optimization of the cyclization/deprotection step.

Experimental Protocols
Detailed, step-by-step experimental protocols are not available in the primary source material.

However, the key transformations are described as follows:

Route 1: N-Insertion Strategy (General Description) The synthesis of the aromatic precursor via

the N-insertion route involves the reaction of a trisubstituted aromatic compound with a

nitrogen-containing synthon. The reaction conditions would be chosen to favor the desired

regioselective insertion of the nitrogen atom to form the heterocyclic ring.

Route 2: C-Insertion Strategy (General Description) The C-insertion strategy focuses on

forming a carbon-carbon bond between a substituted aromatic precursor and a side chain that

will ultimately form the fused heterocyclic ring. This would likely involve an intramolecular

cyclization of a suitably functionalized aromatic intermediate.
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Synthesis of the L-Pipecolic Acid Fragment (General Description) The synthesis of the L-

pipecolic acid derivative commences with the generation of a chiral glycine enolate. This

enolate is then alkylated with a suitable electrophile. The resulting intermediate, possessing the

desired stereochemistry, undergoes a subsequent deprotection and cyclization sequence to

afford the target L-pipecolic acid derivative.[1]

Synthetic Pathway Visualizations

(+)-Iforrestine

Aromatic Precursor (5) C-N bond formation

L-Pipecolic Acid Derivative (6 or 7) Amide bond formation

Route 1: N-Insertion

Route 2: C-Insertion

Trisubstituted Aromatic (8) Aromatic Precursor (5)

N-Insertion

Substituted Aromatic (9 or 10)

C-Insertion

Glycine Enolate (11) Alkylated Intermediate (12)Alkylation L-Pipecolic Acid Derivative (13)Cyclization/Deprotection

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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